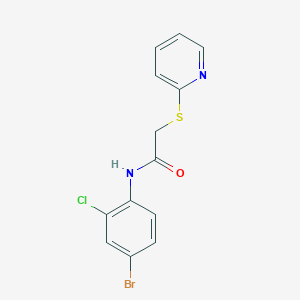![molecular formula C28H18N4 B283013 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)
2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile, also known as CADA, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CADA belongs to the class of compounds known as styrylpyridines, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile has also been shown to inhibit the activity of the transcription factor NF-kB, which is involved in the regulation of immune and inflammatory responses. Additionally, 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile has been shown to possess various biochemical and physiological effects. 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile has been shown to protect against oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile has several advantages for lab experiments. 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile is a small molecule that can easily penetrate cell membranes, making it a viable candidate for in vitro and in vivo studies. Additionally, 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile has been shown to possess low toxicity, making it a safe compound for further research. However, the limitations of 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile include its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile. One potential direction is the development of 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Another potential direction is the investigation of 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile involves the condensation of 2-aminobenzonitrile with 2-(2-cyanophenylimino)-1,2-diphenylethanol in the presence of a base. The resulting product is then subjected to a dehydration reaction to yield 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile. The synthesis of 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile has been optimized to yield high purity and high yields, making it a viable compound for further research.
Wissenschaftliche Forschungsanwendungen
2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile has been studied for its potential therapeutic applications in the treatment of cancer, viral infections, and inflammatory diseases such as rheumatoid arthritis. 2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C28H18N4 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-[[2-(2-cyanophenyl)imino-1,2-diphenylethylidene]amino]benzonitrile |
InChI |
InChI=1S/C28H18N4/c29-19-23-15-7-9-17-25(23)31-27(21-11-3-1-4-12-21)28(22-13-5-2-6-14-22)32-26-18-10-8-16-24(26)20-30/h1-18H |
InChI-Schlüssel |
RWRNFOPJJAZZDJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2C#N)C(=NC3=CC=CC=C3C#N)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2C#N)C(=NC3=CC=CC=C3C#N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B282931.png)

![N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282934.png)
![N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-methylbenzamide](/img/structure/B282938.png)
![2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B282939.png)
![N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B282940.png)
![2-({6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B282941.png)
![N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282944.png)
![N-[2-({2-[3-chloro-4-(4-morpholinyl)anilino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B282945.png)
![4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B282946.png)
![4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B282947.png)
![N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-bromobenzamide](/img/structure/B282949.png)
![2-bromo-N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B282951.png)
![N-[4-(4-benzyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide](/img/structure/B282953.png)